1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a carbonitrile group
Scientific Research Applications
1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 1-(4-Aminophenyl)pyrazole-4-carbonitrile involves a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine . The SPVA catalyst with sufficient acidic sites initiates the mechanism for the formation of 5-amino-1H-pyrazole-4-carbonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
- 2-(4-Aminophenyl)benzothiazole derivatives
Comparison: 1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles. For instance, the presence of the carbonitrile group can influence its electronic properties and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-aminophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-8-6-13-14(7-8)10-3-1-9(12)2-4-10/h1-4,6-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDFGZJCEKNRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-79-2 |
Source
|
Record name | 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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